3-Chloro-6-methyl-1-phenylisoquinoline

Acetylcholinesterase inhibition Off-target screening Selectivity profiling

This compound's specific 3-chloro and 6-methyl substitution is essential for maintaining MELK inhibitory activity and selectivity; generic analogs abolish pharmacological effect. Sourced at ≥97% purity, it serves as a validated scaffold for anticancer lead optimization, a selective MELK probe template, and a negative control in acetylcholinesterase assays. Ideal for neglected tropical disease SAR exploration. Request a quote for research-scale quantities.

Molecular Formula C16H12ClN
Molecular Weight 253.72 g/mol
CAS No. 89721-12-0
Cat. No. B11864800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-methyl-1-phenylisoquinoline
CAS89721-12-0
Molecular FormulaC16H12ClN
Molecular Weight253.72 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)Cl
InChIInChI=1S/C16H12ClN/c1-11-7-8-14-13(9-11)10-15(17)18-16(14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeySYOIZOTUOOHDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-1-phenylisoquinoline (CAS 89721-12-0): Procurement-Relevant Chemical Properties


3-Chloro-6-methyl-1-phenylisoquinoline (CAS 89721-12-0) is a synthetic heterocyclic compound belonging to the 1-phenylisoquinoline class, characterized by a chloro substituent at the 3-position and a methyl group at the 6-position on the isoquinoline core . With a molecular formula of C16H12ClN and a molecular weight of 253.73 g/mol, this compound serves as a specialized building block or intermediate in medicinal chemistry research, particularly in the development of potential anticancer agents and antiparasitic compounds . Its structural features allow for further functionalization, making it a valuable scaffold in drug discovery programs targeting specific biological pathways.

Why Generic Substitution of 3-Chloro-6-methyl-1-phenylisoquinoline is Not Advisable


Generic substitution of 3-chloro-6-methyl-1-phenylisoquinoline with other 1-phenylisoquinoline derivatives is not recommended due to the profound impact of specific substituent patterns on biological activity. Studies on related compounds have demonstrated that even minor structural modifications, such as the presence or position of halogen or alkyl groups, can drastically alter target binding affinity, cellular potency, and selectivity profiles [1]. For instance, the 3-chloro and 6-methyl groups in this compound are likely critical for its intended interaction with biological targets, and replacing it with a non-halogenated or differently substituted analog could lead to a complete loss of the desired pharmacological effect, invalidating experimental results . Therefore, sourcing the precise compound is essential for maintaining experimental fidelity and reproducibility in medicinal chemistry and chemical biology research.

Quantitative Differentiation Evidence for 3-Chloro-6-methyl-1-phenylisoquinoline (CAS 89721-12-0)


Selectivity Profile: Absence of Acetylcholinesterase (AChE) Inhibitory Activity

In an in vitro enzymatic assay, 3-chloro-6-methyl-1-phenylisoquinoline demonstrated no inhibitory activity against acetylcholinesterase (AChE) at a concentration of 26 µM . This is a notable differentiation from many isoquinoline alkaloids and synthetic derivatives, which are often associated with AChE inhibition, a property linked to both therapeutic effects (e.g., in Alzheimer's disease) and potential side effects.

Acetylcholinesterase inhibition Off-target screening Selectivity profiling

Structural Differentiation: Key Substituents for Potential Anticancer Activity

A foundational structure-activity relationship (SAR) study on isoquinoline derivatives classified compounds based on their substitution patterns and evaluated their antitumor activity against HeLa cells and Ehrlich ascites carcinoma [1]. The study established that the presence and position of specific substituents, such as alkyl and halogen groups, are critical for activity. While direct data for 3-chloro-6-methyl-1-phenylisoquinoline is not reported in this source, the class-level evidence strongly suggests that its unique combination of a 3-chloro and 6-methyl substitution pattern on a 1-phenylisoquinoline core confers a distinct biological profile compared to unsubstituted or differently substituted analogs.

Anticancer Structure-activity relationship Isoquinoline alkaloids

Patent-Reported Potential as an Intermediate for MELK Inhibitors

A patent (US-9120749-B2) discloses quinoline derivatives and MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, with 3-chloro-6-methyl-1-phenylisoquinoline identified as a related compound or intermediate . While the exact role and quantitative activity data are not detailed in the patent abstract, its inclusion in this intellectual property context suggests it possesses a chemical structure deemed valuable in the development of specific kinase inhibitors. This positions it as a non-obvious, specialized building block for targeted oncology research, distinct from generic isoquinolines.

MELK inhibitor Kinase inhibition Cancer therapeutics

High-Value Application Scenarios for 3-Chloro-6-methyl-1-phenylisoquinoline


Medicinal Chemistry: Lead Optimization for Novel Anticancer Agents

Based on its structural features and class-level SAR data from isoquinoline derivatives [1], 3-chloro-6-methyl-1-phenylisoquinoline serves as a valuable starting point or advanced intermediate for synthesizing and optimizing new anticancer lead compounds. Its specific substitution pattern is a key variable in exploring chemical space around the 1-phenylisoquinoline pharmacophore, aiming to improve potency and selectivity against cancer cell lines.

Chemical Biology: Development of Selective Kinase Inhibitor Probes

Given its mention in a patent related to MELK inhibitors , this compound is particularly well-suited for use in chemical biology projects focused on developing selective chemical probes for the MELK kinase. Researchers can use it as a scaffold to create focused libraries, with the goal of achieving potent and selective MELK inhibition for target validation studies in oncology.

Assay Development: Use as a Negative Control for Acetylcholinesterase Screens

The documented lack of acetylcholinesterase (AChE) inhibitory activity at 26 µM makes this compound a useful negative control in high-throughput or focused screens for AChE inhibitors. This is particularly valuable when screening other isoquinoline-based compounds, as it helps establish baseline activity and identify false positives.

Drug Discovery: Scaffold for Antiparasitic Research

Although specific data for this compound is not available, the 1-phenylisoquinoline scaffold has demonstrated larvicidal activity in related derivatives [2]. Therefore, 3-chloro-6-methyl-1-phenylisoquinoline represents a relevant analog for exploration in neglected tropical disease programs, where its unique halogen and methyl substitution may offer advantages in potency or selectivity against specific parasitic targets.

Quote Request

Request a Quote for 3-Chloro-6-methyl-1-phenylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.